4'-Fluoropropiophenone

Catalog No.
S749515
CAS No.
456-03-1
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoropropiophenone

CAS Number

456-03-1

Product Name

4'-Fluoropropiophenone

IUPAC Name

1-(4-fluorophenyl)propan-1-one

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

QIJNVLLXIIPXQT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)F

Synthesis:

4'-Fluoropropiophenone is a relatively simple molecule that can be synthesized through various methods, making it readily available for research purposes. One common method involves the Friedel-Crafts acylation reaction between fluorobenzene and propionyl chloride, using aluminum chloride as a Lewis acid catalyst [].

Potential Applications:

While there is limited published research specifically on 4'-Fluoropropiophenone itself, its structural similarity to other bioactive molecules has led to some exploration of its potential applications:

  • Intermediate in Organic Synthesis

    The presence of the ketone and fluorine functional groups makes 4'-Fluoropropiophenone a potentially valuable intermediate for the synthesis of more complex molecules with desired properties. For example, it could be used as a starting material for the preparation of fluorinated pharmaceuticals or agrochemicals [].

  • Ligand Design

    The ketone group in 4'-Fluoropropiophenone can act as a binding site for metal ions, making it a candidate for the development of new ligands for catalysts or therapeutic agents. However, further research is needed to explore this potential application [].

  • Material Science

    Fluorinated aromatic compounds are known to exhibit interesting properties in various materials, such as liquid crystals and polymers. 4'-Fluoropropiophenone could potentially be incorporated into these materials to modify their physical or chemical characteristics, but this area requires further investigation [].

Molecular Structure Analysis

The key feature of 4'-Fluoropropiophenone's structure is the presence of a carbonyl group (C=O) bonded to an aromatic ring with a fluorine substituent at the 4' position. The aromatic ring is a six-membered carbon ring with alternating single and double bonds, providing stability and unique chemical properties []. The three-carbon propane chain is attached to the carbonyl carbon. This structure suggests potential for various chemical reactions due to the reactivity of the carbonyl group and the presence of the electron-withdrawing fluorine atom [].


Chemical Reactions Analysis

One documented application of 4'-Fluoropropiophenone is its use as a starting material for the synthesis of 2-(4-fluorophenyl)-3-methylquinoxaline []. The specific reaction pathway is not publicly available, but it likely involves condensation or cyclization reactions involving the carbonyl group.


Physical And Chemical Properties Analysis

  • Melting Point: Data not readily available.
  • Boiling Point: 100°C to 102°C (22mmHg) [].
  • Density: 1.096 g/mL at 25 °C [].
  • Solubility: Solubility data is not readily available, but due to the presence of both a polar carbonyl group and a nonpolar aromatic ring, it is likely to have some solubility in organic solvents with varying degrees depending on the specific solvent.
  • Stability: Specific stability data is not available, but the presence of the aromatic ring and the C-F bond suggest reasonable chemical stability.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

456-03-1

Wikipedia

4'-Fluoropropiophenone

Dates

Modify: 2023-08-15

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